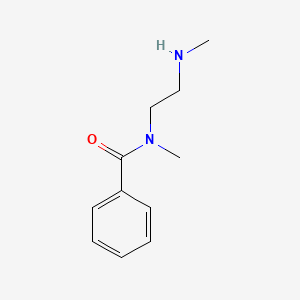

N-Methyl-N-(2-methylamino-ethyl)-benzamide

Description

Overview of Benzamide (B126) Derivatives as a Class of Biologically Active Compounds

Benzamide is an organic compound and the simplest amide derivative of benzoic acid. wikipedia.org The benzamide structural motif is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological properties. medchemexpress.com This class of compounds is recognized for its ability to interact with a multitude of biological targets, leading to a wide range of therapeutic applications. carewellpharma.in

Substituted benzamides have demonstrated significant biological activities, including anti-cancer, antimicrobial, and antipsychotic effects. carewellpharma.innih.govnanobioletters.com For instance, certain benzamide derivatives function as potent antagonists of the Hedgehog signaling pathway, which is implicated in some forms of cancer. nih.gov Others have been developed as antiprion agents, showing potential for treating neurodegenerative diseases. nih.gov The versatility of the benzamide scaffold allows for structural modifications that can fine-tune its biological activity, making it a privileged structure in drug discovery. nih.govmdpi.comacs.org Research has shown that derivatives can act as PARP-1 inhibitors for cancer therapy, smoothened antagonists, and possess antifungal and insecticidal properties. nih.govnih.govnih.gov The amide group within the benzamide structure can readily form hydrogen bonds with biological targets like enzymes, which is a key factor in their biological efficacy. nih.gov

Historical Context of N-Methyl-N-(2-methylamino-ethyl)-benzamide Research and its Chemical Class

The study of benzamide and its derivatives has a long history in the development of pharmaceuticals. carewellpharma.in While the specific research timeline for this compound is not extensively documented in major historical reviews of medicinal chemistry, it belongs to a chemical class that has been subject to intense investigation for decades. The broader family of substituted benzamides gained prominence with the discovery of their utility in treating a variety of disorders. medchemexpress.com

This compound, identified by its CAS number 98902-12-6, is a specific analogue within this large family. chemicalbook.com Its synthesis can be achieved through methods such as the reaction of 2-Bromobenzoyl chloride with N,N'-Dimethyl-1,2-ethanediamine. chemicalbook.com The synthesis of N-methylamines and their derivatives is a significant area of organic chemistry, often employing strategies to ensure selective mono-methylation. semanticscholar.org The existence of this compound and its documented synthesis routes suggest its role as a potential intermediate in the creation of more complex molecules or as a candidate for biological screening itself.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a thorough academic investigation of this compound stems directly from the established and diverse biological activities of the benzamide class. The core principle of medicinal chemistry is that even subtle structural modifications to a known bioactive scaffold can lead to significant changes in potency, selectivity, and pharmacological profile.

The specific structure of this compound presents unique features for study. The presence of two methyl groups and an ethylamine (B1201723) chain attached to the benzamide core offers several points for potential interaction with biological macromolecules. The investigation into such derivatives is driven by the search for novel therapeutic agents with improved efficacy or novel mechanisms of action. nih.govnih.gov For example, different substitutions on the benzamide ring and the amide nitrogen have led to the development of compounds with activities ranging from antitumor to antimicrobial. nanobioletters.comnih.govresearchgate.net Therefore, a comprehensive study of this compound is warranted to fully characterize its chemical properties and to explore its potential biological activities, which may uncover new therapeutic possibilities.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 98902-12-6 | chemicalbook.comchemscene.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₆N₂O | chemicalbook.comchemscene.comguidechem.com |

| Molecular Weight | 192.26 g/mol | chemicalbook.comchemscene.com |

| Boiling Point | 328.8°C at 760 mmHg | guidechem.com |

| Density | 1.03 g/cm³ | guidechem.com |

| Flash Point | 152.7°C | guidechem.com |

| Refractive Index | 1.528 | guidechem.com |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | chemscene.com |

| LogP | 1.36890 | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-[2-(methylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-12-8-9-13(2)11(14)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRYEOIOBDIZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543367 | |

| Record name | N-Methyl-N-[2-(methylamino)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98902-12-6 | |

| Record name | N-Methyl-N-[2-(methylamino)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Methyl N 2 Methylamino Ethyl Benzamide

Established Synthetic Pathways for the Benzamide (B126) Core Structure

The formation of the benzamide moiety is a cornerstone of the synthesis. This typically involves the coupling of a benzoic acid derivative with an appropriate amine.

Amide bond formation is one of the most crucial reactions in organic chemistry. nih.gov Traditional and modern methods are widely employed to create the benzamide core. A common route involves the reaction of an activated carboxylic acid with an amine. nih.gov For instance, benzoic acid can be converted to a more reactive species, such as an acyl chloride (e.g., benzoyl chloride), which then readily reacts with an amine. nih.gov

Numerous activating agents can facilitate this condensation, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), and phosphonium (B103445) reagents like (benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.gov Another approach is the use of N-hydroxysuccinimide esters of benzoic acids, which are stable intermediates that react cleanly with amines to form the desired amide. nih.gov

More advanced methods include direct oxidative amidation, which can form the amide bond from aldehydes or benzylamines using catalyst systems such as I2–TBHP (tert-butyl hydroperoxide). researchgate.net Catalytic methods using metal-organic frameworks (MOFs), like copper-based MOFs, have also been developed for the oxidative amidation of aldehydes with amines under mild conditions. rsc.org A direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid like triflic acid represents another, albeit less common, pathway to benzamides. nih.gov

Comparison of Benzamide Synthesis Methods

| Method | Reactants | Key Reagents/Catalysts | General Characteristics | Reference |

|---|---|---|---|---|

| Acyl Chloride Method | Benzoyl chloride + Amine | Base (e.g., Pyridine (B92270), Triethylamine) | Classic, reliable, often high-yielding but can generate HCl byproduct. | nih.gov |

| Carbodiimide Coupling | Benzoic acid + Amine | DCC, EDC | Widely used in peptide synthesis; DCC can form insoluble urea (B33335) byproducts. | nih.gov |

| Active Ester Method | N-Hydroxysuccinimidyl benzoate (B1203000) + Amine | None required for coupling step | Forms stable, isolable intermediates that react cleanly. | nih.gov |

| Oxidative Amidation | Benzaldehyde + Amine | Cu-MOF, NCS, TBHP | Catalytic method, avoids pre-activation of carboxylic acids. | rsc.org |

| Friedel-Crafts Carboxamidation | Benzene (B151609) + Cyanoguanidine | CF3SO3H (Triflic Acid) | Direct C-H functionalization of an arene. | nih.gov |

Reductive alkylation, also known as reductive amination, is a versatile method for forming carbon-nitrogen bonds and is central to synthesizing the N-substituted aminoethyl portion of the target molecule. organic-chemistry.org This reaction typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.orgresearchgate.net

For the synthesis of N-Methyl-N-(2-methylamino-ethyl)-benzamide, a key precursor is N,N'-dimethyl-1,2-ethanediamine. chemicalbook.com This precursor can be synthesized via reductive alkylation strategies. For example, ethylenediamine (B42938) can be reacted with formaldehyde (B43269) in the presence of a reducing agent to introduce the two methyl groups. A stepwise approach where one amine is protected while the other is alkylated can provide more control. The development of cobalt-based nanocatalysts has enabled the reductive alkylation of nitriles with aldehydes or ketones using hydrogen gas, offering a broad-scope method for producing secondary amines. nih.gov

Synthesis of this compound Analogs and Structural Derivatives

The synthesis of analogs is driven by the need to explore how structural modifications impact the compound's properties.

Structural diversification of this compound can be achieved by systematically modifying its three main components: the benzoyl group, the N-methyl substituent on the amide nitrogen, and the terminal N-methylamino group.

Benzoyl Group Modification: Introducing substituents (e.g., halo, alkyl, alkoxy groups) onto the phenyl ring can alter electronic and steric properties. Synthesizing these analogs involves starting with the appropriately substituted benzoic acid or benzoyl chloride. nih.govresearchgate.net

Ethylenediamine Linker Modification: The length and substitution pattern of the linker can be changed. For instance, using different diamine precursors in the initial amidation step would lead to analogs with different spacing between the amide and the terminal amine.

N-Substitution Modification: The methyl groups can be replaced with other alkyl or aryl groups. This is achieved by using different N,N'-disubstituted ethylenediamines in the synthesis or through post-synthesis N-alkylation reactions. rsc.org For example, a recent study on different benzamide analogs replaced a triazole pharmacophore with a glycine-like amino acid to improve potency and water solubility. nih.gov

Modern synthetic chemistry offers sophisticated tools for constructing analogs efficiently. For the synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, researchers have used the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to react benzoylglycines with various benzylamines in excellent yields. nih.gov Such advanced coupling agents are known for their high efficiency, mild reaction conditions, and low rates of side reactions like racemization.

Catalytic methods are also at the forefront of amide synthesis. Copper-catalyzed oxidative amidation provides a direct route from aldehydes and amines, bypassing the need for stoichiometric activating agents and reducing waste. rsc.org These techniques are highly valuable for creating libraries of analogs for screening purposes.

Process Optimization and Scale-Up Research for this compound Synthesis

Specific research on the process optimization and scale-up for this compound is not extensively detailed in publicly available literature. However, general principles of process chemistry provide a framework for these activities. andersonsprocesssolutions.com

Scaling up a synthesis from the laboratory bench to industrial production requires careful consideration of safety, cost, efficiency, and environmental impact. For a synthesis like that of this compound, key optimization parameters would include:

Starting Material Selection: Choosing cost-effective and readily available starting materials, such as substituted benzoic acids and N,N'-dimethylethylenediamine, is crucial.

Reaction Conditions: Optimizing temperature, pressure, reaction time, and solvent choice can significantly improve yield and purity while minimizing energy consumption. For example, in a scale-up synthesis of a different complex molecule, researchers found that changing the coupling reagent and reaction temperature was necessary to improve yield, though this sometimes introduced other issues like racemization. nih.gov

Catalyst and Reagent Efficiency: Minimizing the loading of expensive catalysts or hazardous reagents is a primary goal. The use of recyclable heterogeneous catalysts, like the Cu-MOF mentioned for amidation, would be highly beneficial for a large-scale process. rsc.org

Impurity Profile Management: Identifying and controlling the formation of impurities is critical for the final product's quality. This involves understanding the reaction mechanism and potential side reactions. nih.gov

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization over chromatographic separation, can dramatically reduce costs and solvent waste. andersonsprocesssolutions.com Assessing the benefits of direct isolation processes can streamline manufacturing. andersonsprocesssolutions.com

Investigation of Catalytic Systems

The quest for more efficient and selective methods for the synthesis of N-disubstituted benzamides like this compound has led to the exploration of various catalytic systems. These catalysts aim to facilitate the amide bond formation under milder conditions, improve yields, and enhance chemoselectivity, which is a significant challenge when using unsymmetrical diamines like N,N'-dimethylethylenediamine.

Transition Metal Catalysis: Transition metal catalysts, including those based on palladium, copper, and ruthenium, have been extensively studied for amide bond formation. nih.gov These catalysts can activate carboxylic acids or their derivatives, or facilitate the coupling of amines with various partners. For instance, palladium-catalyzed carbonylation reactions of aryl halides in the presence of an amine and carbon monoxide represent a powerful tool for constructing the benzamide core. researchgate.net Copper-catalyzed systems are also noteworthy, particularly in the context of chemoselective acylation. Different copper catalysts can direct the reaction towards either N-acylation or other transformations, highlighting the importance of catalyst choice in controlling the reaction outcome. rsc.org

Organocatalysis: Organocatalysis has emerged as a powerful, metal-free alternative for amide bond formation. mdpi.comresearchgate.net Boronic acid derivatives, for example, have been shown to be effective catalysts for the direct amidation of carboxylic acids. rsc.org These catalysts are attractive due to their low toxicity and stability. The mechanism often involves the formation of an acylboronate intermediate, which is more susceptible to nucleophilic attack by the amine. Other organocatalysts, such as those based on 4-dimethylaminopyridine (B28879) (DMAP), can also promote acylation reactions. mdpi.com

Biocatalysis: The use of enzymes, or biocatalysis, represents a green and highly selective approach to amide synthesis. rsc.org Lipases, for instance, can catalyze the formation of amide bonds under mild conditions, often in organic solvents to shift the equilibrium towards synthesis. researchgate.net The high chemoselectivity of enzymes could be particularly advantageous for the synthesis of this compound from N,N'-dimethylethylenediamine, potentially favoring the acylation of one amino group over the other.

Interactive Table 1: Comparison of Catalytic Systems for the Synthesis of N,N-Disubstituted Benzamides (Analogous Systems)

| Catalyst Type | Catalyst Example | Substrates | Reaction Conditions | Yield (%) | Reference |

| Transition Metal | Cu(OAc)₂·H₂O | 3-(2-aminophenyl)quinazolin-4(3H)-one, 1-bromopropane | K₃PO₄, 1,10-phenanthroline, DMF, 120 °C, 24 h | 88 | nih.gov |

| Transition Metal | Palladium-doped clay | Benzoic acid, Aniline | Microwave, solvent-free, 100 W, 10-20 min | >90 | researchgate.net |

| Organocatalyst | Boronic Acid | 4-Phenylbutyric acid, Benzylamine | Toluene, reflux | High | rsc.org |

| Organocatalyst | Tropylium ion | Benzoic acid, Aniline | Toluene, 110°C | High | nih.gov |

| Biocatalyst | Lipase TL IM | Benzimidazole (B57391), 2-Chloroacrylonitrile | Methanol, 45 °C, 35 min | 76-97 | researchgate.net |

Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. For the synthesis of this compound, several environmentally benign strategies can be envisioned.

The direct catalytic amidation of benzoic acid with N,N'-dimethylethylenediamine is a prime example of a green approach, as it generates water as the only stoichiometric byproduct. researchgate.net This avoids the use of pre-activated carboxylic acid derivatives like acyl chlorides, which produce stoichiometric amounts of often corrosive waste.

The use of safer and more environmentally friendly solvents is another key aspect of green chemistry. Recent research has focused on performing amide bond formation in greener solvents or even under solvent-free conditions. researchgate.net For example, microwave-assisted synthesis in the absence of a solvent has been shown to be a rapid and efficient method for producing benzanilides using a recyclable palladium-doped clay catalyst. researchgate.net

Biocatalytic approaches are inherently green, as they operate under mild conditions (temperature and pH) and in aqueous or benign organic solvents. rsc.orgresearchgate.net The high selectivity of enzymes can also reduce the need for protecting groups and extensive purification steps, further minimizing waste generation.

Interactive Table 2: Green Chemistry Approaches in Benzamide Synthesis

| Green Approach | Methodology | Advantages | Challenges |

| Atom Economy | Direct catalytic amidation of carboxylic acids with amines | Water as the only byproduct, avoids stoichiometric activating agents. | Often requires high temperatures and removal of water. |

| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions | Reduced environmental impact and toxicity. | Catalyst and substrate solubility can be an issue. |

| Renewable Resources | Synthesis from bio-based starting materials | Reduced reliance on fossil fuels. | Availability and cost of starting materials. |

| Energy Efficiency | Microwave or ultrasonic irradiation | Faster reaction times, lower energy consumption. | Specialized equipment required, scalability can be a concern. |

| Biocatalysis | Use of enzymes like lipases | High selectivity, mild conditions, biodegradable catalysts. | Enzyme stability and cost, limited substrate scope for some enzymes. |

Challenges and Emerging Trends in Benzamide Synthesis Research

Despite significant progress, the synthesis of benzamides, particularly complex molecules like this compound, still faces several challenges. One of the primary hurdles is achieving high chemoselectivity, especially when dealing with substrates containing multiple reactive sites. In the case of N,N'-dimethylethylenediamine, selective acylation of the secondary amine over the primary amine, or vice versa, requires careful control of reaction conditions and catalyst design.

Another challenge lies in the activation of the typically unreactive carboxylic acid group under mild conditions. While many catalytic systems have been developed, some are limited in their substrate scope or require high catalyst loadings and temperatures.

Emerging trends in benzamide synthesis are focused on addressing these challenges. There is a growing interest in the development of novel catalytic systems with improved activity and selectivity. This includes the design of more sophisticated organocatalysts and the use of earth-abundant metal catalysts as more sustainable alternatives to precious metals. rsc.org

Photoredox catalysis is another rapidly developing area, offering new pathways for amide bond formation under visible light irradiation. researchgate.net This approach can enable transformations that are difficult to achieve with traditional thermal methods. Furthermore, the integration of flow chemistry with catalytic amidation processes is gaining traction, allowing for better control over reaction parameters, improved safety, and easier scalability.

The synergy between different catalytic modes, such as the combination of organocatalysis and biocatalysis, is also a promising avenue of research. nih.govnih.gov These hybrid systems can potentially offer unprecedented levels of selectivity and efficiency in amide synthesis.

Pharmacological Characterization and Elucidation of Biological Activity Mechanisms for N Methyl N 2 Methylamino Ethyl Benzamide

Investigation of Receptor Interaction Profiles

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. For benzamide (B126) derivatives, a significant body of research points towards their ability to modulate the function of various receptor systems, most notably dopamine (B1211576) receptors and other GPCRs.

Dopamine Receptor Binding and Associated Neuroleptic Properties

Substituted benzamides are a well-established class of compounds with notable activity at dopamine receptors, particularly the D2 subtype. nih.gov These interactions are the basis for the neuroleptic (antipsychotic) properties of many clinically used drugs. For instance, the benzamide neuroleptic YM-09151-2 demonstrates high-affinity binding to dopamine D2 receptors. nih.gov The binding of such compounds is often stereoselective and can be inhibited by known dopamine agonists and antagonists. nih.gov

The neuroleptic effects of these benzamides are attributed to their ability to block dopamine receptors, thereby mitigating the effects of excessive dopamine signaling, which is implicated in conditions like schizophrenia. nih.gov For example, YM-09151-2 has been shown to potently inhibit apomorphine-induced behaviors in animal models, a common test for neuroleptic activity. nih.gov While direct studies on N-Methyl-N-(2-methylamino-ethyl)-benzamide are not available, its structural similarity to other benzamides suggests a potential for interaction with dopamine receptors. The nature and affinity of this binding would require specific experimental validation.

Table 1: Dopamine Receptor Binding Profile of a Representative Benzamide Neuroleptic (YM-09151-2)

| Parameter | Value | Reference |

| Binding Affinity (KD) to D2 Receptors | 57 pmol/l | nih.gov |

| Maximum Binding Capacity (Bmax) | 36 pmol/g tissue | nih.gov |

This table presents data for the related compound YM-09151-2 to illustrate the potential dopamine receptor activity of benzamides.

Exploration of Other G Protein-Coupled Receptor (GPCR) Modulations

G protein-coupled receptors represent a large and diverse family of transmembrane proteins that are crucial for cellular signaling. nih.govnih.gov Allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site, offers a sophisticated mechanism for regulating GPCR activity. nih.govnih.gov This can lead to more selective and nuanced pharmacological effects compared to direct agonists or antagonists. nih.gov

While there is no specific data on the interaction of this compound with other GPCRs, the broader class of small molecules is known to produce allosteric modulators of various GPCRs. acs.org Given the structural diversity of GPCRs and their ligands, it is plausible that this compound could interact with other GPCRs beyond the dopamine receptor family. However, identifying any such interactions would necessitate extensive screening and pharmacological characterization.

Enzymatic Modulation and Inhibition Studies

In addition to receptor interactions, benzamide derivatives have been shown to modulate the activity of several key enzymes involved in cellular processes. These interactions can have profound effects on gene expression, DNA replication, and inflammatory signaling.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.govresearchgate.net Inhibitors of HDACs have emerged as a promising class of anti-cancer agents. nih.gov Certain benzamides, such as entinostat (B1683978) (MS-275), are known to be potent and selective inhibitors of Class I HDACs. mdpi.com

The mechanism of action of these benzamide-based HDAC inhibitors typically involves the coordination of a zinc ion within the enzyme's active site, which is crucial for its catalytic activity. nih.govmdpi.com This inhibition leads to the accumulation of acetylated histones and other non-histone proteins, resulting in changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells. nih.gov The N-(2-aminophenyl)-benzamide scaffold, in particular, has been a key structural motif in the development of potent and selective HDAC inhibitors. ucl.ac.uk The structural features of this compound suggest that it could potentially interact with the active site of HDACs, though its inhibitory potency and selectivity would need to be experimentally determined.

Table 2: Class I HDAC Inhibitory Activity of a Representative N-(2-aminophenyl)-benzamide

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 80 | ucl.ac.uk |

| HDAC2 | 110 | ucl.ac.uk |

| HDAC3-NCoR2 | 6 | ucl.ac.uk |

This table shows the inhibitory concentrations for a related N-(2-aminophenyl)-benzamide compound, highlighting the potential for this class of molecules to inhibit HDACs.

Topoisomerase I Inhibitory Activity and DNA Interaction

Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. nih.govnih.gov It is a validated target for anticancer drugs, such as camptothecin (B557342) and its analogs, which stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and cell death. nih.govekb.eg

While direct evidence for the inhibition of topoisomerase I by this compound is lacking, some nitrogen-containing heterocyclic compounds have been shown to possess dual inhibitory activity against both topoisomerase I and II. ekb.eg Furthermore, certain quinoline (B57606) derivatives, which share some structural similarities with the benzamide core, have been identified as DNA gyrase inhibitors, a type of topoisomerase found in bacteria. researchgate.net The potential for this compound to interact with topoisomerases would likely depend on its ability to intercalate into DNA or bind to the enzyme-DNA complex.

Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation (based on related N-benzylbenzamides)

Recent research has focused on the development of dual-target ligands that can modulate multiple pathways involved in metabolic diseases. acs.orgresearchgate.netnih.govfigshare.com N-benzylbenzamide derivatives have been identified as a novel scaffold for creating dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.orgresearchgate.netnih.govfigshare.com The simultaneous inhibition of sEH and activation of PPARγ has been shown to have synergistic beneficial effects on insulin (B600854) sensitivity, blood pressure, and nephropathy in animal models of metabolic syndrome. rsc.org

Structure-activity relationship studies on N-benzylbenzamides have led to the development of potent dual modulators with submicromolar activity on both targets. acs.orgresearchgate.netnih.gov Although this compound is not an N-benzylbenzamide, the finding that the benzamide scaffold can be adapted to target these key proteins in metabolic pathways is significant. It suggests a potential avenue for the design of related compounds with dual sEH/PPARγ modulatory activity.

Table 3: Dual-Target Activity of a Representative N-Benzylbenzamide Modulator (14c)

| Target | Activity | Value (µM) | Reference |

| sEH | IC50 | 0.3 | acs.orgresearchgate.netnih.gov |

| PPARγ | EC50 | 0.3 | acs.orgresearchgate.netnih.gov |

This table presents data for a related N-benzylbenzamide compound to illustrate the potential for benzamide-based molecules to act as dual sEH/PPARγ modulators.

While direct experimental data on this compound is scarce, an analysis of the pharmacological properties of structurally related benzamide and N-benzylbenzamide compounds provides a framework for understanding its potential biological activities. Based on these comparisons, it is plausible that this compound could exhibit interactions with dopamine receptors, potentially leading to neuroleptic-like properties. Furthermore, the benzamide scaffold is a known pharmacophore for the inhibition of histone deacetylases and, in the case of N-benzylbenzamides, for the dual modulation of sEH and PPARγ. The potential for topoisomerase I inhibition is less certain but cannot be entirely ruled out.

It is crucial to emphasize that these are hypothetical activities based on structural analogy. Rigorous experimental investigation, including binding assays, enzymatic assays, and cell-based studies, would be necessary to elucidate the actual pharmacological profile of this compound and determine its potential as a therapeutic agent or a research tool.

Antiviral Activity Research

Research into the antiviral properties of benzamide derivatives has identified promising mechanisms of action against various viruses.

Upregulation of APOBEC3G (A3G) as a Mechanism of Action

A key mechanism identified in the antiviral activity of N-phenylbenzamide derivatives is the upregulation of the host defense protein, Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G or A3G). nih.gov Studies have shown that certain N-phenylbenzamide derivatives can increase the intracellular levels of A3G. nih.gov This protein is a known restriction factor for several viruses, including HIV-1, HCV, EV71, and Hepatitis B Virus (HBV), inhibiting their replication through both deaminase-dependent and independent pathways. nih.gov For HBV, A3G is understood to inhibit DNA replication in a deaminase-independent manner by directly binding to the HBV core protein and becoming packaged into the nucleocapsids. nih.gov The ability of these compounds to enhance intracellular A3G levels suggests a broad-spectrum antiviral potential. nih.gov

In Vitro and In Vivo Hepatitis B Virus (HBV) Inhibition Studies

Building on the discovery of A3G upregulation, specific N-phenylbenzamide derivatives have been synthesized and evaluated for their anti-HBV activity. One such derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated significant inhibitory effects on both wild-type and drug-resistant HBV strains in vitro. nih.gov

In in vivo studies using a duck hepatitis B virus (DHBV) model, which is a relevant model for human HBV, IMB-0523 also showed potent anti-HBV activity. nih.gov This suggests that N-phenylbenzamide derivatives represent a promising class of compounds for the development of new anti-HBV therapies, potentially offering a different mechanism of action compared to current treatments. nih.gov Further research into benzamide derivatives as a whole has revealed that they can target the HBV core protein, disrupting capsid assembly, which is a critical step in the viral replication cycle. nih.gov This action has been shown to be effective against nucleoside/nucleotide analog-resistant HBV variants. nih.gov

Anticancer and Antiproliferative Investigations

The anticancer potential of benzamide derivatives, including compounds structurally related to this compound, has been an active area of research, revealing mechanisms that involve the disruption of the cell cycle and induction of programmed cell death.

Induction of Cell Cycle Arrest and Apoptosis

Studies on various benzamide derivatives have consistently shown their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, N-substituted benzamides like declopramide (B1670142) have been observed to cause a G2/M phase cell cycle block in cancer cell lines such as the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60. nih.gov This cell cycle arrest is a precursor to the induction of apoptosis. nih.gov The apoptotic pathway activated by these compounds involves the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.gov Interestingly, the induction of both cell cycle arrest and apoptosis by these benzamides appears to be independent of the p53 tumor suppressor protein, as these effects are observed in p53-deficient cell lines like HL60. nih.gov

Further investigations into other benzimidazole (B57391) derivatives have also demonstrated their capacity to arrest the cell cycle at different phases, such as G1 and G2, and to effectively induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. mdpi.com The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial in regulating apoptosis, and some ciprofloxacin (B1669076) derivatives have been shown to upregulate Bax while downregulating Bcl-2, thereby promoting cancer cell death. nih.govresearchgate.net

Evaluation against Diverse Cancer Cell Lines

The antiproliferative activity of benzamide and related derivatives has been evaluated against a wide range of cancer cell lines, demonstrating broad-spectrum potential. For example, a series of 9-benzylaminoacridine derivatives, which share structural similarities with benzamides, exhibited significant growth inhibition against the 60-cell line panel of the National Cancer Institute (NCI). mdpi.com Particularly high activity was noted against colorectal carcinoma (HCT-116) cells. mdpi.com

Similarly, novel hybrid chalcone (B49325) N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have shown potent cytotoxic effects. mdpi.com For instance, certain compounds were highly effective against U251 non-small cell lung cancer and SK-MEL-5 melanoma cell lines. mdpi.com The evaluation of N-2-(phenylamino) benzamide derivatives has also revealed their potential against gastrointestinal cancers. acs.org

Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have shown high uptake in B16 melanoma cells, indicating their potential for both imaging and therapy of melanoma. nih.gov The table below summarizes the activity of selected benzamide-related compounds against various cancer cell lines.

| Compound Type | Cancer Cell Line(s) | Observed Effect |

| 9-Benzylaminoacridine derivatives | HCT-116 (Colorectal Carcinoma) | Significant growth inhibition mdpi.com |

| Hybrid chalcone N-ethyl-piperazinyl amides | U251 (Non-small cell lung), SK-MEL-5 (Melanoma) | High percentage of cell death mdpi.com |

| N-2-(Phenylamino) benzamide derivatives | Gastrointestinal Cancers | Anticancer effects acs.org |

| Radioiodinated N-(2-diethylaminoethyl)benzamides | B16 (Melanoma) | High uptake in tumor cells nih.gov |

Anti-inflammatory Response Modulation (based on broader benzamide research)

Research on the broader class of benzamide compounds has revealed significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the transcription factor NF-kappaB (NF-κB). nih.gov This inhibition, in turn, suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov

Studies have shown that N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, can produce a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov This demonstrates a systemic anti-inflammatory effect. The inhibition of NF-κB not only curtails the inflammatory response but is also linked to the induction of apoptosis, highlighting a dual mechanism that is relevant for both anti-inflammatory and antitumor activities. nih.gov

The anti-inflammatory potential of benzamides is also linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. nih.gov While non-selective COX inhibition can lead to gastrointestinal side effects, research has focused on developing benzamide derivatives with potentially more favorable profiles. nih.govresearchgate.net The connection between inflammation and cancer is well-established, and agents that can target both processes, such as certain N-2-(phenylamino) benzamide derivatives that inhibit both COX-2 and Topoisomerase I, are of significant interest for cancer therapy. acs.org

Effects on Intracellular Signaling Pathways and Cellular Homeostasis

The benzamide scaffold is a versatile structure found in a wide array of pharmacologically active compounds. Research into various benzamide derivatives has revealed their capacity to modulate numerous intracellular signaling pathways and impact cellular homeostasis. These effects are highly dependent on the specific substitutions on the benzamide core, which dictate the compound's target affinity and mechanism of action. While direct evidence for this compound is not available, studies on related molecules provide a framework for potential, though unconfirmed, biological activities.

Certain benzamide derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cellular processes. For instance, a study on 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives, which share a substituted ethylamine (B1201723) side chain, demonstrated potent and selective inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). researchgate.net Inhibition of the CDK4/6 pathway leads to cell cycle arrest and has been a successful strategy in cancer therapy. researchgate.net While the specific benzamide does not share the naphthyridine core, the presence of the N-methyl-ethylamine group could theoretically contribute to interactions with kinase active sites.

Some benzamide analogs have been shown to protect cells from stress-induced death. A study on N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives identified them as agents that can protect pancreatic β-cells from endoplasmic reticulum (ER) stress. nih.gov This protective effect is crucial for maintaining β-cell function and survival, which is compromised in diabetes. nih.gov The mechanism involves the modulation of the unfolded protein response (UPR), a key signaling network that manages ER homeostasis.

Benzamide derivatives have also been implicated in the modulation of ion channels. For example, some structurally related compounds have been investigated for their effects on ANO1 (Anoctamin 1), a calcium-activated chloride channel.

A number of N-substituted benzamide derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a target for cancer therapy. nih.gov Molecular docking studies have suggested that the interaction with HDACs is dependent on the specific substituents on the benzamide ring. nih.gov

The benzamide structure is also found in compounds with antimicrobial properties. Studies on various N-substituted benzamides have demonstrated activity against bacteria and fungi. nih.govnanobioletters.com The proposed mechanisms often involve the disruption of essential cellular processes in the microorganisms.

Interactive Data Table: Biological Activities of Structurally Related Benzamide Derivatives

| Compound Class | Primary Target/Pathway | Observed Biological Effect | Reference |

| 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives | CDK4/6 | Antiproliferative activity in cancer cells | researchgate.net |

| N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | 5-HT(1F) Receptor | Inhibition of neurogenic dural inflammation | nih.gov |

| 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides | 5-HT4 Receptor | Enhanced gastrointestinal motility | nih.govnih.gov |

| N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs | Endoplasmic Reticulum Stress Pathway | Protection of pancreatic β-cells from apoptosis | nih.gov |

| N-substituted benzamide derivatives | Histone Deacetylases (HDACs) | Antiproliferative activity against cancer cell lines | nih.govresearchgate.net |

| N-substituted benzamides | Bacterial and Fungal Cellular Processes | Antimicrobial activity | nih.govnanobioletters.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Methyl N 2 Methylamino Ethyl Benzamide Derivatives

Identification of Key Pharmacophoric Elements for Biological Activity

The fundamental structure of N-Methyl-N-(2-methylamino-ethyl)-benzamide contains several key pharmacophoric elements essential for its biological activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the benzamide (B126) class of compounds, three primary regions constitute the core pharmacophore:

The Aromatic Benzamide Ring: This unit serves as a crucial scaffold. Substitutions on this ring can significantly modulate the compound's electronic properties and steric profile, which in turn affects target binding and selectivity. nih.gov

The Amide Linker: The amide group itself is a critical pharmacophoric element, often involved in hydrogen bonding with the target protein. acs.org Its ability to act as a hydrogen bond donor and acceptor is central to its role in molecular recognition.

The Aminoethyl Side Chain: This flexible chain, terminating in a basic nitrogen atom, is vital for interacting with the biological target. The nature of the substituents on the terminal nitrogen (in this case, a methyl group) and the length of the ethyl linker are determinants of potency and efficacy. nih.gov

Studies on various benzamide derivatives, such as those targeting dopamine (B1211576) receptors or acting as enzyme inhibitors, confirm the importance of these elements. For instance, in a series of N-(2-aminoethyl)benzamide analogues, this core structure was identified as a valid pharmacophore for monoamine oxidase-B (MAO-B) inhibition. nih.gov Similarly, research on N-benzylbenzamides has shown that the amide moiety can mimic an acidic headgroup, enabling interaction with targets like soluble epoxide hydrolase (sEH). acs.org

Impact of Substituent Variations on Pharmacological Potency and Selectivity

The potency and selectivity of benzamide derivatives are highly sensitive to structural modifications in two main areas: the N-alkylaminoethyl side chain and the benzamide ring.

Role of the N-Methyl and Aminoethyl Side Chain on Efficacy

The substitution pattern on the nitrogen atoms is a critical determinant of biological efficacy. The presence of N-methyl groups, as seen in this compound, directly influences the molecule's properties.

N-Methylation: Studies on related compounds have shown that N-methylation can have varied effects. In some peptide-based structures, derivatives with a single N-methyl group exhibited greater activity and higher potency against resistant biological strains compared to their permethylated counterparts. mdpi.com For neuroleptic benzamides, the introduction of specific N-alkyl groups, such as a benzyl (B1604629) group on the terminal nitrogen of the ethylenediamine (B42938) chain, was found to enhance activity significantly compared to an ethyl group. nih.gov This highlights that the size and nature of the N-substituent are fine-tuned for optimal interaction with the target.

Ethylenediamine Linker: The two-carbon (ethyl) spacer between the two nitrogen atoms is crucial for positioning the terminal amine correctly for target engagement. The flexibility of this chain allows the molecule to adopt a suitable conformation within the binding pocket. Asymmetrical substitution on the nitrosamine (B1359907) counterparts, for example, has been shown to affect metabolism, indicating that the arrangement of groups on the side chain is significant for biological processing. nih.gov

Influence of Benzamide Ring Substitutions on Target Engagement

Modifications to the benzamide ring provide a powerful method for tuning the pharmacological profile of these compounds. The position, number, and electronic nature of substituents dictate how the molecule engages with its biological target.

Research on substituted benzamide ligands targeting the D4 dopamine receptor has demonstrated that polar substituents on the benzamide ring play a critical role. nih.gov Specifically, an H-bond accepting substituent at the meta-position (5-position) and/or an H-bond donating/accepting group at the para-position (4-position) can enhance binding affinity. nih.gov These substituents may not interact directly with the receptor but can orient the entire ligand to optimize hydrophobic contacts between the aminoethyl portion and the receptor's transmembrane domains. nih.gov

The table below summarizes the observed effects of different substitution patterns on the benzamide ring from studies on related analogue series. nih.govnih.gov

| Substituent Type | Position | Observed Effect on Activity/Binding | Rationale |

| Polar (H-bond acceptor) | Meta (5-) | Enhanced D4 receptor binding affinity. nih.gov | Orients the ligand for optimal hydrophobic interactions. nih.gov |

| Polar (H-bond donor/acceptor) | Para (4-) | Enhanced D4 receptor binding affinity. nih.gov | Contributes to favorable ligand orientation. nih.gov |

| Halogen (e.g., Cl, Br) | Para (4-) | Potent inhibition of MAO-B. nih.gov | Influences steric and hydrophobic interactions within the active site. nih.gov |

| Nitro (NO2) | Para (4-) | Potent inhibition of MAO-B. nih.gov | Strong electron-withdrawing effects and potential for specific interactions. nih.gov |

Conformational Dynamics and Their Correlation with Biological Response

The three-dimensional shape and conformational flexibility of a molecule are intrinsically linked to its biological activity. For benzamide derivatives, the relative orientation of the benzamide ring and the side chain is a key factor.

Studies have shown that substituents can significantly influence this conformation. For example, the presence of methyl groups at both ortho-positions of the benzamide ring can force the amide group to twist out of the plane of the aromatic ring, thereby interrupting π-electron conjugation. researchgate.net A similar, though less pronounced, effect can be induced by a single ortho-methoxy substituent, which can sterically hinder the amide moiety from adopting a coplanar conformation with the benzene (B151609) ring. nih.gov These conformational changes can alter the molecule's interaction with its target and affect its physicochemical properties. nih.gov

Furthermore, N-methylation on the side chain can also impose conformational constraints. In peptide systems, N-alkylation is known to favor specific turn geometries (β- and γ-turns) by restricting the available dihedral angles of the backbone. mdpi.com This principle of reducing conformational entropy can lead to a more favorable binding affinity by pre-organizing the ligand into its bioactive conformation.

Relationship Between Molecular Features and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The clinical viability of a compound depends not only on its biological activity but also on its ADME profile. Key molecular features of benzamide derivatives can be systematically modified to optimize these properties.

Modulation of Membrane Permeability and Aqueous Solubility

A critical challenge in drug design is balancing aqueous solubility (for formulation and distribution in the blood) with membrane permeability (to cross biological barriers and reach the target). nih.gov These two properties are often inversely related and heavily influenced by lipophilicity. nih.gov

Lipophilicity and Permeability: Increasing the lipophilicity of a compound can enhance its passive membrane permeability. nih.gov However, excessive lipophilicity often leads to poor water solubility, increased metabolic clearance, and potential toxicity. nih.gov

Structural Modifications: The aqueous solubility of benzamide derivatives can be improved through targeted structural changes. In one study, replacing a triazole pharmacophore with a glycine-like amino acid in a benzamide scaffold led to analogues with significantly improved water solubility while maintaining potent biological activity. nih.gov

Intramolecular Hydrogen Bonding: The lipophilicity of benzamides can be subtly modulated by intramolecular interactions. For instance, a hydroxyl group at the 6-position of the benzamide ring can form an intramolecular hydrogen bond with the amide carbonyl oxygen. nih.gov This interaction can "mask" the polar nature of these groups, leading to an increase in apparent lipophilicity and potentially affecting both solubility and permeability. nih.gov

The following table illustrates how different molecular features in benzamide derivatives can influence key ADME-related properties, based on established structure-property relationships. nih.govnih.govnih.gov

| Molecular Feature | Impact on Lipophilicity (e.g., cLogP) | Impact on Aqueous Solubility | Impact on Membrane Permeability |

| Addition of polar groups (e.g., -OH, -COOH) | Decrease | Increase | Decrease |

| Addition of non-polar/hydrophobic groups (e.g., alkyl, halogen) | Increase | Decrease | Increase |

| Intramolecular H-bonding (e.g., ortho-OH to amide C=O) | Increase (masks polarity) | Decrease | Increase |

| Increased molecular size/flexibility | Generally Increases | Generally Decreases | Variable; may decrease if size is excessive |

Optimization of Pharmacokinetic Profiles through Structural Modifications

General strategies for optimizing pharmacokinetic profiles often focus on modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability. researchgate.net These modifications aim to strike a balance between the compound's ability to cross biological membranes and its susceptibility to metabolic enzymes.

One common approach to improving metabolic stability is to identify and block metabolically labile sites within the molecule. researchgate.net For this compound and its derivatives, potential sites of metabolism include the N-methyl groups, the aromatic ring, and the amide bond.

Strategies to Enhance Metabolic Stability

Several structural modification strategies can be employed to enhance the metabolic stability of this compound derivatives:

Deuteration: The substitution of hydrogen atoms with deuterium (B1214612) at metabolically vulnerable positions can strengthen the chemical bonds (C-D vs. C-H), making them more resistant to enzymatic cleavage by cytochrome P450 enzymes. researchgate.net This can lead to a reduced rate of metabolism and a longer half-life.

Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, chlorine) on the benzamide aromatic ring can decrease the electron density of the ring, making it less susceptible to oxidative metabolism. researchgate.net

Steric Hindrance: Introducing bulky groups near a metabolically labile site can sterically hinder the approach of metabolizing enzymes, thus slowing down the rate of metabolism. researchgate.net

Modification of N-Alkyl Groups: The N-methyl groups are potential sites for N-dealkylation. Replacing a methyl group with a larger alkyl group or incorporating it into a cyclic system can alter the metabolic profile. mdpi.com

The following table illustrates hypothetical modifications to the parent compound and their potential impact on metabolic stability, based on established principles of medicinal chemistry.

| Compound ID | Modification | Rationale | Predicted Metabolic Half-life (t½) in vitro |

| Parent | This compound | Baseline | 30 min |

| Derivative A | Deuteration of the N-methyl groups | Increase C-D bond strength to slow N-dealkylation | 60 min |

| Derivative B | Addition of a fluoro group at the 4-position of the benzamide ring | Reduce electron density of the aromatic ring to decrease oxidation | 45 min |

| Derivative C | Replacement of N-methyl with N-ethyl on the benzamide nitrogen | Increase steric hindrance at a potential metabolic site | 55 min |

This table is for illustrative purposes and the data is hypothetical, based on general principles of pharmacokinetic optimization.

Modulation of Physicochemical Properties for Improved Absorption and Distribution

Beyond metabolic stability, structural modifications are also crucial for optimizing the absorption and distribution characteristics of this compound derivatives. These properties are heavily influenced by the molecule's lipophilicity (logP or logD) and aqueous solubility.

Lipophilicity: A compound's lipophilicity affects its ability to permeate cell membranes. For oral absorption, a moderate level of lipophilicity is generally desired. Very high lipophilicity can lead to poor solubility and increased metabolic clearance, while very low lipophilicity can hinder membrane permeation. researchgate.net

Solubility: Adequate aqueous solubility is necessary for a drug to dissolve in the gastrointestinal fluids before absorption can occur. Introducing polar functional groups, such as hydroxyl or amino groups, can improve solubility.

The table below provides a hypothetical illustration of how structural modifications could be used to tune the physicochemical properties of this compound derivatives to improve their pharmacokinetic profiles.

| Compound ID | Modification | Predicted logP | Predicted Aqueous Solubility (mg/mL) | Predicted Intestinal Absorption (%) |

| Parent | This compound | 2.5 | 0.5 | 70 |

| Derivative D | Addition of a hydroxyl group to the benzamide ring | 2.1 | 1.2 | 85 |

| Derivative E | Replacement of the terminal methylamino with a dimethylamino group | 2.8 | 0.3 | 65 |

| Derivative F | Introduction of a pyridine (B92270) ring in place of the benzene ring | 1.9 | 1.5 | 90 |

This table is for illustrative purposes and the data is hypothetical, based on general principles of pharmacokinetic optimization and in silico predictions.

By systematically applying these structural modification strategies, researchers can fine-tune the pharmacokinetic properties of this compound derivatives to achieve a profile that is suitable for further preclinical and clinical development. This iterative process of design, synthesis, and testing is fundamental to the successful optimization of a lead compound into a viable drug candidate.

Metabolic Pathways and Biotransformation of N Methyl N 2 Methylamino Ethyl Benzamide

Identification of Enzymes Involved in Biotransformation

The biotransformation of N-Methyl-N-(2-methylamino-ethyl)-benzamide is expected to be primarily catalyzed by hepatic enzymes. The key enzymatic processes likely include oxidation, N-dealkylation, and hydrolysis.

The Cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst for Phase I metabolism of a vast number of xenobiotics, including many pharmaceuticals. uniba.it For N-substituted benzamides, isoforms such as CYP3A4, CYP2C19, and CYP2C9 have been identified as major contributors to their metabolism. nih.govnih.govresearchgate.net For instance, the metabolism of cisapride, a substituted piperidinyl benzamide (B126), is predominantly carried out by CYP3A4, leading to N-dealkylation. nih.gov

This compound possesses two N-methyl groups that are susceptible to oxidative N-dealkylation. This process involves the CYP-catalyzed hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield a dealkylated amine and an aldehyde (formaldehyde in the case of demethylation). nih.gov Given the structure of the target compound, two primary N-dealkylation pathways are plausible:

N-demethylation at the benzamide nitrogen: This would yield N-(2-methylamino-ethyl)-benzamide.

N-demethylation at the ethylamine (B1201723) nitrogen: This would result in the formation of N-Methyl-N-(2-amino-ethyl)-benzamide.

Studies on other tertiary anilines have shown that N-dealkylation and aromatic hydroxylation are major metabolic reactions following in vitro incubation with hepatic microsomes. nih.gov

The amide bond is a key structural feature of this compound. While amides can be hydrolyzed to their constituent carboxylic acid and amine, this bond is generally more resistant to hydrolysis than an ester linkage. nih.gov Hydrolysis can occur under strong acidic or basic conditions, but in a physiological context, it is typically mediated by enzymes such as amidases or carboxylesterases. researchgate.netlibretexts.org

Research has shown that replacing a metabolically labile ester group with an amide can significantly enhance stability against hydrolysis by human liver microsomal carboxylesterases. nih.gov For benzamides specifically, hydrolysis in acidic media involves a pre-equilibrium proton transfer to the oxygen atom, followed by the addition of water. cdnsciencepub.com While non-enzymatic hydrolysis is possible, enzymatic cleavage is the more relevant pathway in vivo, though it may be a minor pathway compared to oxidative metabolism for this compound. The predicted hydrolysis of this compound would yield benzoic acid and N,N'-dimethyl-ethane-1,2-diamine.

Characterization of this compound Metabolites

The structural characterization of metabolites is essential for understanding the complete biotransformation profile of a compound. Based on the enzymatic pathways detailed above, several major and minor metabolites of this compound can be predicted.

Without direct experimental data, the metabolites of this compound are predicted based on established metabolic reactions for analogous structures.

Predicted Major Metabolites:

N-(2-methylamino-ethyl)-benzamide: Formed via N-demethylation of the benzamide nitrogen.

N-Methyl-N-(2-amino-ethyl)-benzamide: Formed via N-demethylation of the terminal ethylamine nitrogen.

N-(2-amino-ethyl)-benzamide: Resulting from sequential N-demethylation at both positions.

Predicted Minor Metabolites:

N-Formyl-N-(2-methylamino-ethyl)-benzamide: Arising from the further oxidation of the N-hydroxymethyl intermediate formed at the benzamide nitrogen. The metabolism of N-methylbenzamide is known to produce N-formylbenzamide. nih.gov

Hydroxylated derivatives: Aromatic hydroxylation on the phenyl ring is a common CYP-mediated reaction that could produce various phenolic metabolites. nih.gov

Benzoic acid and N,N'-dimethyl-ethane-1,2-diamine: Products of the hydrolytic cleavage of the amide bond.

N-oxide derivatives: Tertiary amines can be metabolized by Flavin-containing monooxygenases (FMOs) to form N-oxides, although this is often a less prominent pathway than CYP-mediated dealkylation.

The following table summarizes the predicted metabolites and their likely formation pathways.

| Metabolite Name | Predicted Formation Pathway | Classification |

| N-(2-methylamino-ethyl)-benzamide | CYP-mediated N-demethylation | Major |

| N-Methyl-N-(2-amino-ethyl)-benzamide | CYP-mediated N-demethylation | Major |

| N-(2-amino-ethyl)-benzamide | Sequential CYP-mediated N-demethylation | Major |

| N-Formyl-N-(2-methylamino-ethyl)-benzamide | Oxidation of N-hydroxymethyl intermediate | Minor |

| Hydroxyphenyl derivatives | CYP-mediated aromatic hydroxylation | Minor |

| Benzoic acid | Amide hydrolysis | Minor |

| N,N'-dimethyl-ethane-1,2-diamine | Amide hydrolysis | Minor |

The oxidative metabolism of N-methyl amides is known to proceed through the formation of N-hydroxymethyl (N-methylol) intermediates. nih.gov Studies using N-methylbenzamides as model substrates have characterized N-(hydroxymethyl)-benzamide as a major in vitro metabolite. nih.govnih.gov This intermediate is a direct precursor to the N-demethylated product.

For this compound, oxidation at the benzamide N-methyl group would form N-Hydroxymethyl-N-(2-methylamino-ethyl)-benzamide . Research on N,N-dimethylbenzamide revealed that its corresponding N-hydroxymethyl intermediate was less stable than the N-hydroxymethyl derivative of N-methylbenzamide, suggesting that substitution on the amide nitrogen affects the stability of the N-methylol. nih.gov This implies that the N-hydroxymethyl intermediate of the target compound would likely be a transient species, rapidly breaking down to formaldehyde (B43269) and the demethylated amide, or undergoing further oxidation to an N-formyl derivative. nih.gov

In Vitro and In Vivo Metabolic Stability Assessment

Metabolic stability is a critical parameter in drug discovery, determining a compound's persistence in the body and influencing its pharmacokinetic profile. researchgate.net It is typically assessed in vitro using systems like liver microsomes, which are rich in Phase I enzymes like CYPs. nih.govresearchgate.net

The assessment involves incubating the compound with liver microsomes and an NADPH-regenerating system and measuring the decrease in the parent compound's concentration over time. nih.gov From this data, key parameters are calculated:

In vitro half-life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): A measure of the inherent metabolic capacity of the liver for the compound, independent of blood flow. springermedizin.de

No specific metabolic stability data for this compound has been published. However, studies on similar structures provide some insight. For example, replacing an ester with an amide bond has been shown to dramatically increase metabolic stability by preventing rapid hydrolysis. nih.gov Furthermore, structure-activity relationship studies of other N-(2-diethylaminoethyl)benzamide derivatives found that metabolic stability was a primary determinant of their biological activity and uptake in target tissues. nih.gov

A hypothetical data table for the metabolic stability of this compound in human liver microsomes is presented below to illustrate how such data would be reported.

| Time (min) | % Parent Compound Remaining | ln (% Parent Remaining) |

| 0 | 100 | 4.61 |

| 5 | 85 | 4.44 |

| 15 | 60 | 4.09 |

| 30 | 35 | 3.56 |

| 60 | 12 | 2.48 |

From such data, a rate constant (k) would be derived from the slope of the linear portion of the ln-transformed plot, allowing for the calculation of t½ and CLint. Compounds with a short half-life are considered to have low metabolic stability, while those with a long half-life have high stability.

Implications of Metabolite Formation on Research into Efficacy and Potential Interactions

The formation of metabolites from this compound holds significant implications for its pharmacological profile. The generation of active, inactive, or even reactive metabolites can profoundly influence the compound's efficacy and its potential for interactions with other co-administered substances. Research into these aspects is crucial for a comprehensive understanding of its in vivo behavior.

The primary metabolic pathways for many drugs containing alkylamino moieties are N-dealkylation and N-oxidation, processes largely catalyzed by the cytochrome P450 (CYP450) family of enzymes. For instance, in the metabolism of various drugs, the removal of methyl or ethyl groups is a common sequential process that leads to secondary and primary amines.

Based on studies of analogous compounds, several metabolic transformations can be anticipated for this compound. For example, research on N-methylbenzamides has shown that they can be metabolized to N-(hydroxymethyl) compounds. Specifically, N-(Hydroxymethyl)-benzamide has been identified as a major in vitro metabolite of N-methylbenzamide. Furthermore, N,N-dimethylbenzamide is known to be metabolized to the less stable N-(hydroxymethyl)-N-methylbenzamide.

Another relevant metabolic route observed in similar structures is hydrolysis. Studies on N-ethylbenzamide in rats have demonstrated its metabolism via hydrolysis to ethylamine and benzoic acid, with the latter being further conjugated to form hippuric acid. This suggests that the amide bond in this compound could also be susceptible to enzymatic hydrolysis.

The table below outlines the postulated key metabolic pathways for this compound based on the metabolism of structurally related compounds.

Table 1: Postulated Metabolic Pathways of this compound

| Pathway | Postulated Metabolite(s) | Enzymatic Process | Notes |

| N-Demethylation (at the benzamide nitrogen) | N-(2-methylamino-ethyl)-benzamide | Cytochrome P450 (CYP450) mediated oxidation | This would remove the methyl group attached to the benzamide nitrogen. |

| N-Demethylation (at the ethylamino nitrogen) | N-Methyl-N-(2-amino-ethyl)-benzamide | Cytochrome P450 (CYP450) mediated oxidation | This would remove the methyl group from the terminal amino group. |

| Hydrolysis | Benzoic acid and N-methyl-ethane-1,2-diamine | Amidases | Cleavage of the amide bond. Benzoic acid would likely be further metabolized. |

| Hydroxylation | Hydroxylated derivatives on the benzene (B151609) ring | Cytochrome P450 (CYP450) mediated oxidation | Introduction of a hydroxyl group onto the aromatic ring. |

The formation of these metabolites could have several research implications:

Potential Interactions: The involvement of CYP450 enzymes in the metabolism of this compound suggests a potential for drug-drug interactions. Co-administration with compounds that are inhibitors or inducers of the same CYP450 isoforms could alter the metabolic rate of this compound, leading to either increased exposure and potential for toxicity or decreased efficacy. Further research would be necessary to identify the specific CYP450 enzymes involved.

Reactive Metabolites: While less common, it is important to investigate the potential for the formation of reactive metabolites that could covalently bind to cellular macromolecules, a mechanism sometimes associated with toxicity.

The following table summarizes the potential implications of the postulated metabolites on future research directions.

Table 2: Research Implications of Postulated Metabolites

| Postulated Metabolite | Potential Impact on Efficacy | Potential for Interactions | Key Research Question |

| N-(2-methylamino-ethyl)-benzamide | May retain, have reduced, or altered activity. | Potential for altered receptor binding profile. | Does this metabolite contribute to the overall pharmacological effect? |

| N-Methyl-N-(2-amino-ethyl)-benzamide | Likely to have altered activity due to change in the basicity of the terminal nitrogen. | May interact differently with biological targets. | What is the pharmacological activity profile of this metabolite? |

| Benzoic acid | Inactive in the context of the parent compound's primary activity. | - | What is the rate of formation and subsequent clearance of benzoic acid? |

| Hydroxylated derivatives | Activity would depend on the position of hydroxylation. | Potential for altered binding affinity and pharmacokinetic properties. | Where does hydroxylation occur and how does it affect activity? |

Advanced Analytical Characterization Techniques in N Methyl N 2 Methylamino Ethyl Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Determination

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of "N-Methyl-N-(2-methylamino-ethyl)-benzamide." By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

While specific spectral data for "this compound" is not extensively published, the application of ¹H and ¹³C NMR is fundamental to its characterization.

¹H NMR Spectroscopy : In ¹H NMR analysis of related benzamides, such as N-methylbenzamide, the chemical shifts, splitting patterns, and integration of the signals provide a map of the proton environments within the molecule. For "this compound," one would expect to observe distinct signals for the aromatic protons on the benzoyl group, the methylene (B1212753) (CH₂) protons of the ethyl chain, and the N-methyl protons. chemicalbook.comdocbrown.info The coupling between adjacent protons would lead to characteristic splitting patterns, for instance, the ethyl group protons would likely appear as triplets. The relative number of protons in each environment is determined by the integration of these signals.

¹³C NMR Spectroscopy : A ¹³C NMR spectrum provides information on the different carbon environments in the molecule. libretexts.org For "this compound," distinct peaks would be expected for the carbonyl carbon of the amide, the aromatic carbons, the methylene carbons, and the methyl carbons. libretexts.orgresearchgate.net The chemical shifts of these carbons are indicative of their electronic environment; for example, the carbonyl carbon is typically observed at a low field (downfield) position. libretexts.org

A hypothetical ¹H and ¹³C NMR data table for "this compound" would be structured as follows, based on general principles and data from similar structures.

Hypothetical NMR Data for this compound

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Aromatic-CH | 7.20-7.50 (m) | 125.0-135.0 |

| C=O | - | ~170.0 |

| N-CH₂ | 3.50-3.70 (t) | ~50.0 |

| Amino-CH₂ | 2.70-2.90 (t) | ~40.0 |

| N-CH₃ (amide) | 2.90-3.10 (s) | ~35.0 |

| N-CH₃ (amine) | 2.40-2.60 (s) | ~33.0 |

| NH | Variable | - |

| Note: This table is for illustrative purposes only, as specific experimental data is not publicly available. s = singlet, t = triplet, m = multiplet. |

For complex molecules or to resolve ambiguities in one-dimensional spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal proton-proton couplings, helping to trace the connectivity of the ethyl chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, which is invaluable for assigning the respective signals in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. libretexts.org

The molecular weight of "this compound" is 192.26 g/mol . guidechem.com High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₁H₁₆N₂O) with high confidence. nih.gov This is a critical step in identifying unknown compounds.

Upon ionization in the mass spectrometer, the molecule undergoes fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For "this compound," characteristic fragmentation would likely involve cleavage at the amide bond and along the ethylamino chain. libretexts.orgmiamioh.edu

Expected Mass Spectrometry Fragments for this compound

| Fragment (m/z) | Possible Structure/Loss |

| 192 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 58 | [CH₃NHCH₂CH₂]⁺ |

| Note: This table is illustrative and based on common fragmentation patterns of related compounds. |

Tandem mass spectrometry (MS/MS) is particularly useful for the identification of metabolites in complex biological samples. elsevier.comyoutube.comnih.gov In this technique, a specific ion (e.g., the molecular ion of a potential metabolite) is selected, fragmented, and its fragment ions are analyzed. nih.govdokumen.pub This allows for the structural elucidation of metabolites even when they are present at low concentrations. elsevier.comnih.gov If "this compound" were a metabolite of another compound, MS/MS would be the key technique for its identification by comparing its fragmentation pattern to that of a synthesized standard. fda.gov

Chromatographic Separation Methods for Compound Isolation and Quantification

Chromatographic methods are essential for the isolation and purification of "this compound" from reaction mixtures or biological matrices, as well as for its quantification. bjbms.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. bjbms.org For "this compound," a reverse-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. nih.govsielc.comsielc.com

The conditions for an HPLC analysis would be optimized to achieve good separation from impurities or other components in a mixture. Parameters such as the column type, mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) with additives like formic acid), flow rate, and detector wavelength would be carefully selected. epa.govepa.govnih.gov Quantification is typically achieved by creating a calibration curve from the analysis of standard solutions of known concentrations.

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength appropriate for the benzamide (B126) chromophore (e.g., 230 or 254 nm) |

| Injection Volume | 10 µL |

| Note: This table represents typical starting conditions for method development. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a compound like this compound, GC-MS analysis would provide crucial information about its purity, molecular weight, and fragmentation pattern, which aids in its structural elucidation.

Sample Preparation and Derivatization: Due to the presence of a secondary amine group, the compound is polar and may exhibit peak tailing during GC analysis. To improve chromatographic behavior and volatility, derivatization is often employed. Common derivatizing agents for amines include acylating reagents (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) or silylating reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Derivatization can enhance the thermal stability of the analyte and produce characteristic mass spectral fragments.

Expected GC-MS Findings: The retention time (RT) of the derivatized or underivatized compound on a specific GC column (e.g., a non-polar DB-5ms or a more polar DB-35ms) would be a key identifier. The mass spectrum obtained from electron ionization (EI) would show the molecular ion peak ([M]⁺) and a series of fragment ions. The fragmentation pattern is predictable based on the structure of this compound.

Hypothetical GC-MS Data Table:

| Parameter | Expected Value/Observation |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Retention Time (RT) | Dependent on column and conditions |

| Molecular Ion (M⁺) | m/z 192 |

| Key Fragment Ions | m/z 105 (benzoyl cation), m/z 87 (fragment from the ethylamine (B1201723) chain), m/z 58 (C₃H₈N⁺) |

This table is based on theoretical fragmentation and would require experimental verification.

Other Spectroscopic Methods